Desthiazolylmethyloxycarbonyl Ritonavir-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

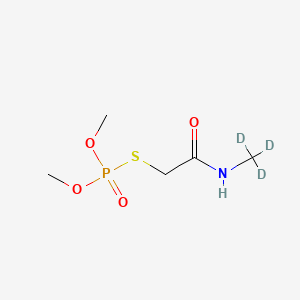

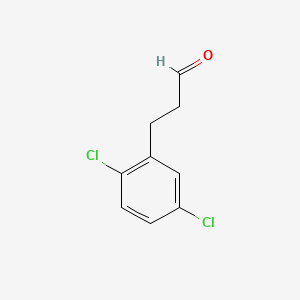

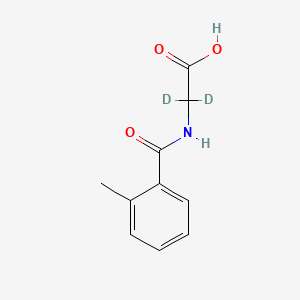

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is a labeled metabolite of the selective HIV-1 protease inhibitor Ritonavir . It is used in research and has the molecular formula C32 D6 H39 N5 O3 S .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its molecular formula C32 D6 H39 N5 O3 S . The exact structure would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a molecular weight of 585.83 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications

Anticancer Potential

Desthiazolylmethyloxycarbonyl Ritonavir in Breast Cancer Treatment

- Desthiazolylmethyloxycarbonyl ritonavir (M1), a minor metabolite of ritonavir, has shown more potent activity against ER+, HER2+, and triple-negative breast cancer lines compared to ritonavir. It acts as an activator of the proteasome, differing significantly from ritonavir's mechanism of action. M1's selectivity for breast cancer cells, its ability to induce apoptosis, and the reduction of survivin levels in certain cancer lines indicate a novel mechanism of anticancer activity. This suggests potential clinical development opportunities for M1 in breast cancer treatment (Milani et al., 2010).

Drug-Drug Interaction Studies

Inhibition of Cytochrome P450 3A4

- Ritonavir is known for its potent inhibition of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. Desthiazolylmethyloxycarbonyl Ritonavir-d6 likely shares this property, making it relevant in studies exploring drug-drug interactions, especially concerning HIV treatments and their impact on the metabolism of co-administered drugs (Sevrioukova & Poulos, 2013).

Effect on CYP3A Activity

- The compound's influence on ritonavir's pharmacokinetics, including its role in the optimal dose required for boosting effects in HIV therapy, underscores its importance in understanding the pharmacological interactions and metabolic pathways of HIV protease inhibitors (Mathias et al., 2009).

Pharmacokinetic Modeling

- Investigations into the pharmacokinetic model of ritonavir, which would include derivatives like this compound, offer insights into drug-drug interaction potential, showcasing the complex interactions with CYP3A4 substrates and the effects of co-administration with other drugs (Umehara et al., 2018).

Mechanism of Action

Target of Action

Desthiazolylmethyloxycarbonyl Ritonavir-d6, also known as M1, is a minor metabolite of Ritonavir . It exhibits potent activity against ER+, HER2+ and triple negative breast cancer lines . The primary targets of M1 are the proteasome and the unfolded protein response (UPR), which have been identified as Ritonavir targets .

Mode of Action

M1 interacts with its targets, the proteasome and UPR, in a unique way. It up-regulates the chymotryptic, tryptic and caspase-like activities of the purified 20S proteasome . M1 also up-regulates the proteasome chymotryptic site in breast cancer cells .

Biochemical Pathways

The biochemical pathways affected by M1 involve the proteasome and UPR. M1’s up-regulation of proteasome activity leads to a reduction in the levels of survivin in T47D and MDA-MB-231 lines, and surface HER2 in the SKBR3 line .

Pharmacokinetics

It is known that 1 hour following m1 intraperitoneal administration, m1 plasma levels were measurable (36 ± 23 microM) . In contrast, Ritonavir administration resulted in M1 levels that were at or below the limit of detection .

Result of Action

The molecular and cellular effects of M1’s action include a G0/G1 block and apoptosis in all lines tested . M1 also significantly reduces survivin levels in the T47D and MDA-MB-231 lines, and surface HER2 in the SKBR3 line . In vivo, M1 inhibits the MDA-MB-231 xenograft at its maximum tolerated dose (MTD, 20 mg/kg), while Ritonavir exhibits no effect at this dosing, which is half of its MTD .

Action Environment

In general, factors such as ph, temperature, salinity, and the presence of other molecules can impact the effectiveness of a drug

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Desthiazolylmethyloxycarbonyl Ritonavir-d6 interacts with HIV-1 protease, an enzyme crucial for the life-cycle of HIV . The nature of these interactions involves the inhibition of the protease, thereby preventing the maturation of viral particles .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on the HIV-1 protease. This inhibition disrupts the viral life cycle, preventing the production of mature viral particles and thereby reducing viral load .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the HIV-1 protease. This binding inhibits the protease’s activity, preventing it from cleaving the viral polyprotein into individual functional proteins necessary for the assembly of mature viral particles .

properties

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKWCORIMSRQGZ-YQNDCQBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)

![Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate](/img/structure/B564605.png)

![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)